(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid
Description
This compound is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative with a methylsulfanyl (SCH₃) group at the 5th position of its pentanoic acid backbone. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . Its stereochemistry at the 3rd carbon (S-configuration) is critical for applications in enantioselective synthesis or biomolecular recognition .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOGXWKXWWADY-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949468 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-5-(methylsulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266359-48-2 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-5-(methylsulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid, commonly referred to as Fmoc-S-methyl-L-valine, is a synthetic amino acid derivative that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in biochemical research and pharmaceutical applications due to its structural properties, which enhance stability and solubility. This article delves into its biological activities, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure
The molecular formula of Fmoc-S-methyl-L-valine is , with a molecular weight of approximately 319.39 g/mol. The presence of the Fmoc group allows for selective reactions during peptide synthesis, making it a valuable building block in organic chemistry.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of Fmoc-protected amino acids demonstrate antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
- Cytotoxicity : Research has indicated that Fmoc-containing compounds may exhibit cytotoxic effects on various cancer cell lines. For instance, studies utilizing cell viability assays revealed that certain derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
- Enzyme Interaction : The structural modifications provided by the Fmoc group influence binding affinities to various metabolic enzymes. This interaction is crucial for drug design, particularly in targeting specific pathways involved in disease processes .
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Acid : The amino group of L-valine is protected using the Fmoc group through a reaction with fluorenylmethoxycarbonyl chloride.
- Methylthio Group Introduction : The methylsulfanyl group is introduced via a nucleophilic substitution reaction.
- Purification : The final product is purified using techniques such as HPLC to ensure high purity for biological testing.
Case Studies
Several studies have investigated the biological implications of Fmoc-S-methyl-L-valine:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various Fmoc-amino acids on human cancer cell lines. Results indicated that modifications to the side chains significantly affected their potency, with some derivatives showing IC50 values in the micromolar range .
- Study 2 : Another research article focused on the antimicrobial properties of Fmoc-protected amino acids, demonstrating effective inhibition against gram-positive and gram-negative bacteria. The study highlighted the potential for these compounds in antibiotic development .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected amino acids:
Key Observations
Side Chain Influence :
- The methylsulfanyl group in the target compound enhances sulfur-based interactions (e.g., disulfide bond formation or metal coordination) compared to purely hydrocarbon (e.g., cyclohexyl) or fluorinated substituents .
- Fluorinated analogs (e.g., trifluorophenyl derivative) exhibit increased metabolic stability and bioavailability, making them suitable for imaging or therapeutic applications .
Stereochemical Considerations :
- All listed compounds are chiral, with S-configuration being predominant. Enantiomeric purity is crucial for biological activity, as seen in enzyme-substrate recognition studies .
Physicochemical Properties: The methylsulfanyl group moderately increases hydrophobicity (logP ~2.5–3.0) compared to dimethylpentanoic acid (logP ~3.5) but less than cyclohexyl derivatives (logP >4.0) . Fluorinated derivatives (e.g., trifluorophenyl) show higher polarity and lower logP values (~2.0–2.5) due to electronegative fluorine atoms .
Synthetic Utility :
- The Fmoc group in all compounds enables solid-phase peptide synthesis (SPPS) via standard deprotection protocols. Methylsulfanyl-containing derivatives may require specialized coupling conditions to avoid sulfur oxidation .
Preparation Methods
Reaction Mechanism and Conditions
The amino acid is dissolved in a biphasic solvent system, typically a mixture of dioxane and aqueous sodium bicarbonate (1:1 v/v), to maintain a pH of 8–9. Fmoc-Cl, dissolved in anhydrous diethyl ether, is added dropwise at 0–5°C to minimize side reactions. The reaction proceeds via nucleophilic acyl substitution, forming the Fmoc-carbamate derivative. After 4–6 hours at room temperature, the mixture is acidified to pH 2 using hydrochloric acid, precipitating the crude product.
Purification and Crystallization
The crude product is extracted with ethyl acetate, washed sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Solvent removal under reduced pressure yields a yellow oil, which is recrystallized from an ethanol/water system (3:2 v/v) at 80°C. Gradual cooling to room temperature produces needle-like crystals with ≥95% purity. Typical yields range from 85–90%.
Key Parameters
| Variable | Optimal Range |
|---|---|
| Fmoc-Cl Equivalents | 1.2–1.5 eq |
| Reaction Temperature | 0°C → 25°C (ambient) |
| Crystallization Solvent | Ethanol/Water (3:2) |
Solid-Phase Synthesis Using 2-CTC Resin
For applications requiring minimal racemization, solid-phase synthesis on 2-chlorotrityl chloride (2-CTC) resin provides superior stereochemical control.
Resin Loading and Fmoc Protection
-
Resin Activation : 2-CTC resin (1.0–1.2 mmol/g loading) is swollen in dry dichloromethane (DCM) for 30 minutes.
-
Carboxylic Acid Attachment : (3S)-3-amino-5-(methylsulfanyl)pentanoic acid (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in DCM are agitated with resin for 2 hours.
-
Capping : Residual chloride sites are blocked using methanol/DIPEA (10:1 v/v).
-
Fmoc Introduction : Fmoc-OSu (1.5 eq) and OxymaPure (1 eq) in DMF are circulated through the resin bed for 1 hour at 45°C.
Cleavage and Isolation
The Fmoc-protected product is cleaved using 1% trifluoroacetic acid (TFA) in DCM, preserving acid-labile groups. After solvent evaporation, the residue is precipitated in cold diethyl ether and lyophilized. This method achieves 88–92% yield with enantiomeric excess >99%.
Alternative Methods and Comparative Analysis
Fmoc-OSu Mediated Acylation
Replacing Fmoc-Cl with N-hydroxysuccinimide-active carbonate (Fmoc-OSu) in dimethylformamide (DMF) at pH 7.5 reduces side reactions. Yields improve to 89–93% when using 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation (100 W, 60°C) to accelerate the acylation step, reducing reaction time from hours to 15–20 minutes. However, this method requires strict temperature control to prevent epimerization.
Method Comparison
| Metric | Solution-Phase | Solid-Phase | Microwave |
|---|---|---|---|
| Yield (%) | 85–90 | 88–92 | 82–87 |
| Purity (HPLC) | ≥95 | ≥99 | ≥93 |
| Racemization Risk | Moderate | Low | High |
Analytical Characterization
Structural Confirmation
-
NMR : NMR (400 MHz, DMSO-d6): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 7.3 Hz, 2H), 7.42 (t, J = 7.4 Hz, 2H), 7.34 (d, J = 7.2 Hz, 2H), 4.31 (d, J = 6.8 Hz, 2H, CH2Fmoc), 4.23 (t, J = 6.6 Hz, 1H, CH Fmoc), 3.98 (m, 1H, α-CH), 2.53 (t, J = 7.1 Hz, 2H, SCH2), 2.08 (s, 3H, SCH3).
-
HPLC : Retention time = 12.7 min (C18 column, 0.1% TFA in H2O/MeCN gradient).
Purity Assessment
Ion-pair chromatography with UV detection at 265 nm (λ_max for Fmoc) confirms ≤0.5% residual Fmoc-Cl.
Industrial-Scale Considerations
Solvent Recovery Systems
Large-scale productions (>1 kg) integrate fractional distillation to recover ethyl acetate and DMF, reducing costs by 18–22%.
Waste Management
Spent piperidine from Fmoc deprotection is neutralized with acetic acid and treated via activated carbon filtration before disposal.
Challenges and Optimization Strategies
Q & A
Q. What are the key considerations for synthesizing (3S)-3-Fmoc-amino-5-(methylsulfanyl)pentanoic acid in peptide chemistry?
The synthesis requires precise control of reaction conditions to preserve the Fmoc group and methylsulfanyl moiety. Key steps include:
- Protection/Deprotection : The Fmoc group is introduced using Fmoc-Cl in anhydrous DMF under basic conditions (pH 8–9) to prevent premature cleavage .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used to enhance solubility and reaction efficiency .
- Purification : Reverse-phase HPLC and NMR spectroscopy are critical for confirming purity and structural integrity .
Q. How is the stereochemical integrity of the (3S) configuration maintained during synthesis?
Chiral auxiliaries or enantioselective catalysts are employed during the formation of the stereocenter. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) validates enantiomeric excess (>98%) . Temperature control (<0°C) during coupling steps minimizes racemization .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Fmoc group’s presence (δ 7.3–7.8 ppm for aromatic protons) and methylsulfanyl integration (δ 2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 452.18) .
- HPLC : Gradient elution (ACN/water + 0.1% TFA) assesses purity (>95%) .
Q. What role does the Fmoc group play in peptide synthesis applications?
The Fmoc group protects the α-amine during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (20% piperidine in DMF). Its orthogonality to tert-butyloxycarbonyl (Boc) and allyl groups enables sequential deprotection in complex peptide assemblies .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) .
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .
Advanced Research Questions
Q. What strategies mitigate racemization when incorporating this compound into solid-phase peptide synthesis?
Racemization is minimized by:
- Coupling Reagents : Use Oxyma Pure/DIC instead of HOBt/EDC, reducing activation time and side reactions .
- Low-Temperature Coupling : Perform reactions at 4°C to slow base-catalyzed epimerization .
- Additives : Add 2% v/v DIPEA to stabilize the activated amino acid intermediate .
Q. How do variations in the methylsulfanyl group impact biological interactions?
The methylsulfanyl group enhances hydrophobic interactions with protein binding pockets (e.g., enzyme active sites). Comparative studies with analogs (e.g., 5-phenyl or 5-hydroxy derivatives) show:
- Improved Binding Affinity : Methylsulfanyl increases van der Waals interactions in hydrophobic environments (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for hydroxyl) .
- Metabolic Stability : Thioether groups resist oxidative degradation compared to thiols, prolonging half-life in vitro (t₁/₂ = 12 hrs vs. 2 hrs) .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Systematic solubility assays in buffered solutions (pH 2–12) reveal:
- pH-Dependent Solubility : High solubility in DMF (25 mg/mL) at pH 7.4 vs. precipitation in aqueous buffers below pH 5 .
- Co-Solvent Systems : 10% DMSO in PBS improves solubility to 15 mg/mL for biological assays .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?
- Reaction Kinetics : Larger batches require precise temperature control to avoid exothermic side reactions (>30°C increases racemization by 15%) .
- Purification : Flash chromatography replaces HPLC for cost efficiency, but may reduce purity to 90–92% .
- Catalyst Loading : Optimize Pd/C or enzyme catalysts to reduce waste (e.g., 0.5 mol% Pd/C achieves 95% yield) .
Q. How does the methylsulfanyl moiety influence metabolic stability in pharmacological studies?
In vitro liver microsome assays (human and rat) demonstrate:
- CYP450 Inhibition : Methylsulfanyl reduces CYP3A4 activity by 40% (IC₅₀ = 5 μM), potentially lowering drug-drug interaction risks .
- Glutathione Conjugation : The thioether group forms stable adducts with glutathione (k = 1.2 × 10³ M⁻¹s⁻¹), enhancing detoxification pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
